molecular formula C8H14OS B2957556 2-But-3-ynylsulfanyl-2-methylpropan-1-ol CAS No. 1879965-52-2

2-But-3-ynylsulfanyl-2-methylpropan-1-ol

Cat. No. B2957556
CAS RN: 1879965-52-2
M. Wt: 158.26
InChI Key: NYYXXMVKQZWQPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-But-3-ynylsulfanyl-2-methylpropan-1-ol is 1S/C8H14OS/c1-4-5-6-10-8(2,3)7-9/h1,9H,5-7H2,2-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Biofuel Production

Research has demonstrated the potential of using modified metabolic pathways in organisms such as Escherichia coli for the production of biofuels like isobutanol. A study explored the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, achieving production at 100% theoretical yield under anaerobic conditions, highlighting advancements in biofuel production technologies (Bastian et al., 2011).

Atmospheric Chemistry

The photo-oxidation products of volatile organic compounds like 2-methyl-3-buten-2-ol have been studied for their role in atmospheric chemistry, particularly in the formation of secondary organic aerosol (SOA) in forested regions. A study investigating organosulfates as tracers for SOA formation from 2-Methyl-3-Buten-2-ol (MBO) in the atmosphere found that increasing aerosol acidity enhances SOA from MBO, providing insights into the atmospheric processing of biogenic emissions and their impact on air quality (Zhang et al., 2012).

Material Science and Catalysis

The selective hydrogenation of compounds with multiple functional groups is crucial in chemical synthesis and material science. A study on the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-butene-2-ol over Pd nanoparticles stabilized in hypercrosslinked polystyrene highlighted the influence of solvent properties on catalytic activity and selectivity, contributing to the development of efficient catalytic processes (Nikoshvili et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-but-3-ynylsulfanyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-4-5-6-10-8(2,3)7-9/h1,9H,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYXXMVKQZWQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)SCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1879965-52-2
Record name 2-(but-3-yn-1-ylsulfanyl)-2-methylpropan-1-ol
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